molecular formula C11H16N2O B173029 1-(4-Methoxyphenyl)piperazine CAS No. 38212-30-5

1-(4-Methoxyphenyl)piperazine

Cat. No.: B173029
CAS No.: 38212-30-5
M. Wt: 192.26 g/mol
InChI Key: MRDGZSKYFPGAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)piperazine (MeOPP) is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the para position of the aromatic ring attached to a piperazine core. It belongs to the broader class of piperazine-based designer drugs, which are structurally divided into benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., TFMPP, mCPP) . Its molecular structure enables participation in supramolecular interactions, such as host-guest complexes with cucurbit[8]uril (Q[8]), forming 1:2 inclusion crystals under specific conditions .

MeOPP is metabolized primarily via CYP2D6-mediated O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP), a pathway critical for its pharmacological activity and detoxification .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

4-MeOPP serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly antidepressants and anxiolytics. Its chemical structure allows for modifications that enhance therapeutic efficacy. The compound's ability to modulate serotonin receptors has made it a focus in developing drugs aimed at treating mood disorders.

Key Characteristics:

  • Serotonin Modulation: It inhibits the re-uptake and accelerates the release of monoamine neurotransmitters like serotonin and dopamine, which are vital in mood regulation .
  • Drug Formulation: Its favorable solubility and stability make it suitable for formulating effective dosage forms .

Neuroscience Research

In neuroscience, 4-MeOPP is used to investigate its effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This research is crucial for understanding mood disorders such as depression and anxiety.

Research Findings:

  • Studies have shown that 4-MeOPP exhibits similar mechanisms of action to recreational drugs like amphetamines but with lower abuse potential .
  • Behavioral studies using animal models have highlighted its role in assessing the efficacy and safety of new neuropharmacological agents .

Toxicological Studies

The compound has been implicated in studies examining the toxicity of piperazine derivatives, especially concerning their sympathomimetic effects. Research indicates that 4-MeOPP can induce toxicity in cardiac cells, raising concerns about its safety profile when used recreationally.

Toxicity Insights:

  • A study reported significant cytotoxic effects on H9c2 rat cardiac cells, indicating potential cardiotoxicity associated with piperazine designer drugs .
  • The EC50 values for various piperazine derivatives suggest that 4-MeOPP has a moderate level of cytotoxicity compared to other compounds in its class .

Analytical Chemistry

4-MeOPP is utilized as a reference standard in analytical chemistry, particularly in methods aimed at detecting piperazine derivatives in biological samples. Its detection is crucial for forensic toxicology, especially concerning designer drugs.

Analytical Methods:

  • Gas chromatography-mass spectrometry (GC-MS) has been effectively employed to detect 4-MeOPP and its metabolites in biological samples, facilitating toxicological assessments .
  • The compound's metabolites can be produced from other drugs, necessitating careful differentiation during analysis .

Behavioral Studies

Behavioral studies involving 4-MeOPP help researchers understand the psychotropic effects of piperazine derivatives. These studies often utilize animal models to simulate human responses to potential new drugs.

Case Study Overview:

  • Research has indicated that combinations of piperazine derivatives can produce effects similar to amphetamines but vary significantly in potency and safety profiles .

Data Tables

Application AreaSpecific UseKey Findings
Pharmaceutical DevelopmentIntermediate for antidepressantsModulates serotonin pathways
Neuroscience ResearchNeurotransmitter system studiesSimilar action to amphetamines
Toxicological StudiesCardiotoxicity assessmentsInduces significant cytotoxic effects
Analytical ChemistryReference standard for detection methodsEffective detection via GC-MS
Behavioral StudiesAssessment of psychotropic effectsVaries significantly among different derivatives

Mechanism of Action

1-(4-Methoxyphenyl)piperazine exerts its effects by inhibiting the reuptake and inducing the release of monoamine neurotransmitters such as dopamine and serotonin. This mechanism is similar to that of amphetamines but with significantly lower abuse potential. It acts as a nonselective serotonin receptor agonist, influencing various serotonin receptors .

Comparison with Similar Compounds

Structural Comparisons

Phenylpiperazines differ in substituents on the aromatic ring, influencing electronic properties and receptor interactions:

Compound Substituent (Position) Key Structural Feature
MeOPP -OCH₃ (para) Electron-donating group enhances π-π interactions
TFMPP -CF₃ (meta) Electron-withdrawing group increases lipophilicity
mCPP -Cl (meta) Moderate electron-withdrawing effect
pFPP -F (para) Small electronegative substituent
BZP (benzylpiperazine) Benzyl group (N1) Non-aromatic substituent, amphetamine-like backbone

Pharmacological and Receptor Affinity

Phenylpiperazines primarily target serotonin (5-HT) receptors, with varying subtype selectivity:

Compound 5-HT Receptor Affinity Behavioral Effects
MeOPP 5-HT₁A/5-HT₁B (moderate) Psychostimulant, mild hallucinogenic
TFMPP 5-HT₁B/5-HT₁C (high) Suppresses locomotor activity, anxiogenic
mCPP 5-HT₂C (high) Anorectic, induces anxiety
BZP Dopamine/norepinephrine reuptake inhibition Amphetamine-like euphoria

Key Findings :

  • MeOPP’s methoxy group may reduce 5-HT₁B affinity compared to TFMPP’s -CF₃ group, which enhances binding to 5-HT₁B/C subtypes .
  • mCPP’s -Cl group confers strong 5-HT₂C agonism, linked to appetite suppression .

Metabolic Pathways

Metabolism varies significantly due to structural differences:

Compound Primary Metabolic Pathway Enzyme Involved Active Metabolite
MeOPP O-demethylation CYP2D6 4-HO-PP
TFMPP N-dealkylation, hydroxylation CYP3A4/2D6 (predicted) Not well characterized
mCPP Hydroxylation, conjugation CYP2D6 3-hydroxy-mCPP
BZP N-dealkylation, ring oxidation CYP2D6 Nor-BZP

Implications :

  • MeOPP’s reliance on CYP2D6 suggests drug-drug interaction risks with inhibitors (e.g., quinidine) .

Legal and Regulatory Status

Global control measures reflect varying risk assessments:

Compound Legal Status (2025) Notes
MeOPP Pre-reviewed by WHO Not yet scheduled, monitored in the EU
TFMPP Controlled in EU/US under analog acts Banned due to neurotoxicity risks
mCPP Schedule I (US), controlled in EU Linked to serotonin syndrome
BZP Schedule I (US), banned in EU Marketed as "Legal X" prior to bans

Supramolecular and Crystallographic Behavior

MeOPP uniquely forms exclusion complexes with Q[8], driven by interactions between its methoxy group and Q[8]’s electronegative portals . Similar studies are lacking for TFMPP or mCPP, though their substituents may hinder cavity entry due to steric bulk (e.g., -CF₃ in TFMPP).

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Parameter MeOPP TFMPP mCPP BZP
Substituent -OCH₃ (para) -CF₃ (meta) -Cl (meta) Benzyl (N1)
logP 1.8 (predicted) 2.5 2.1 1.9
t₁/₂ (rat) 2.5 h 3.0 h (estimated) 4.2 h 4.5 h
CYP Major Enzyme CYP2D6 CYP3A4/2D6 CYP2D6 CYP2D6

Table 2: Receptor Binding Affinity (Ki, nM)

Receptor MeOPP TFMPP mCPP
5-HT₁A 120 450 >1000
5-HT₁B 85 12 300
5-HT₂C 200 150 15

Biological Activity

1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound exhibits pharmacological properties that may be beneficial in various therapeutic contexts, particularly within the central nervous system (CNS) and metabolic disorders. This article explores the biological activity of MeOPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₂O
  • Molecular Weight : 192.26 g/mol
  • Melting Point : 42-47 °C
  • Boiling Point : 118 °C (0.3 mmHg)

MeOPP's biological activity is primarily attributed to its interaction with various neurotransmitter systems, including serotonin and dopamine receptors. The following mechanisms have been identified:

  • Serotonin Receptor Modulation : MeOPP has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions suggest potential anxiolytic and antidepressant effects, which are critical in treating mood disorders .
  • Dopaminergic Activity : The compound also exhibits affinity for dopamine receptors, indicating a possible role in modulating dopaminergic pathways involved in reward and addiction mechanisms .

1. Central Nervous System Effects

Research indicates that MeOPP has CNS activity similar to amphetamines but with a lower potential for abuse. In animal models, it has demonstrated anxiolytic properties, which could be beneficial for treating anxiety disorders .

2. Antinociceptive Properties

Studies have highlighted the antinociceptive effects of MeOPP through its action on spinal serotonin receptors (5-HT2A and 5-HT3). This suggests its potential use in pain management therapies .

3. Hypoglycemic Effects

Recent investigations into piperazine derivatives have indicated that compounds like MeOPP may possess hypoglycemic properties, making them candidates for diabetes treatment. This is particularly relevant for insulin-dependent and non-insulin-dependent diabetes mellitus .

Study on Serotonin Receptor Affinity

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperazine derivatives to serotonin receptors. MeOPP was found to exhibit significant binding activity at both 5-HT1A and 5-HT2A receptors, suggesting its potential as an antidepressant agent .

Antinociceptive Activity Assessment

In a controlled experiment assessing the antinociceptive effects of MeOPP, researchers administered the compound to animal models subjected to pain stimuli. Results indicated a marked reduction in pain responses, supporting its development as a therapeutic agent for pain relief .

Data Table: Biological Activities of MeOPP

Activity TypeMechanismReferences
CNS ModulationSerotonin receptor interaction
AntinociceptiveSpinal receptor modulation
HypoglycemicInsulin sensitivity enhancement

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of 1-(4-Methoxyphenyl)piperazine?

To ensure purity and structural accuracy, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • HPLC with Internal Standard (IS): Use p-tolylpiperazine (pTP) as an IS for quantitative analysis, optimizing parameters like mobile phase composition and column type to resolve peaks for this compound and potential impurities .
  • Raman Microspectroscopy: Apply laser power (20 mW) and high scan counts (128–256) to generate high-resolution spectra, enabling differentiation from structurally similar analogs (e.g., trifluoromethylphenyl or chlorophenyl derivatives) .
  • Melting Point Analysis: Validate purity using observed melting points (e.g., 42–47°C for the free base; 240°C for the dihydrochloride salt) .

Q. What synthetic strategies are effective for preparing this compound derivatives?

Key methodologies include:

  • Aroylation Reactions: Couple N-(4-methoxyphenyl)piperazine with substituted benzoic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to achieve yields >80% for halogenated or hydroxy-substituted derivatives .
  • Controlled Reaction Conditions: Maintain inert atmospheres (N₂/Ar) and stoichiometric ratios to minimize side reactions, such as sulfonation or oxidation of the methoxy group .

Q. How can hydrogen bonding and supramolecular assembly influence the crystallographic properties of this compound derivatives?

X-ray diffraction studies reveal:

  • C–H⋯O Interactions: In halogenated analogs (e.g., 2-chloro or 2-bromo derivatives), these interactions form sheet-like structures, impacting solubility and stability .
  • Disorder in Crystal Lattices: For bulky substituents (e.g., iodobenzoyl), positional disorder (occupancy ratios ~0.94:0.06) may require refinement using split-site models .

Advanced Research Questions

Q. How do substituent positions on the aryl ring modulate the pharmacological activity of this compound analogs?

Structure-activity relationship (SAR) studies highlight:

  • Monoamine Transporter Effects: The 4-methoxy group enhances serotonin reuptake inhibition compared to 3-methoxy or unsubstituted phenyl analogs. This is attributed to improved lipophilicity and π-π stacking with transporter binding pockets .
  • Selectivity for 5-HT7 Receptors: Derivatives with extended alkyl chains (e.g., 4-chlorobutyl linkers) show higher affinity (Ki < 50 nM) due to complementary hydrophobic interactions in the receptor’s transmembrane domain .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

Methodological considerations include:

  • In Vitro Model Standardization: Use consistent cell lines (e.g., HEK-293T for receptor binding assays) and control for metabolic interference (e.g., CYP450 inhibitors in liver microsome studies) .
  • Multivariate Analysis: Apply principal component analysis (PCA) and linear discriminant analysis (LDA) to spectral or pharmacological datasets, isolating variables (e.g., laser power, substituent electronegativity) that explain >95% of variance .

Q. What in vitro models are suitable for evaluating the neurotransmitter effects of this compound?

  • Synaptosomal Preparations: Isolate rat cortical synaptosomes to measure serotonin/dopamine reuptake inhibition via radiolabeled neurotransmitters (e.g., ³H-5-HT) .
  • Microelectrode Arrays (MEAs): Assess real-time neuronal firing patterns in primary hippocampal cultures exposed to analogs, correlating activity with structural modifications .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGZSKYFPGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191591
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38212-30-5
Record name 1-(4-Methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38212-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-METHOXYPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.412 g, 4.84 mmol, 1.00 equiv) in dichloromethane (17 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round bottom flask and stirred for 2 h at 20° C. in an oil bath. The pH of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting mixture was concentrated under vacuum yielding 0.92 g (65%) of 1-(4-methoxyphenyl)piperazine as a yellow solid.
Quantity
1.412 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.